molecular formula C14H15N B8702336 3,5-Dimethyl-[1,1'-biphenyl]-2-amine

3,5-Dimethyl-[1,1'-biphenyl]-2-amine

Cat. No.: B8702336
M. Wt: 197.27 g/mol
InChI Key: MWSUWIDMVCZNPR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-[1,1'-biphenyl]-2-amine (CAS: 205517-02-8) is a biphenyl-derived aromatic amine featuring methyl substituents at the 3- and 5-positions of one phenyl ring and an amine group at the 2-position of the adjacent ring (Figure 1). This compound is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromo-4,6-dimethylaniline and phenylboronic acid under inert conditions . The reaction proceeds in 1,2-dimethoxyethane with K₂CO₃ as a base, yielding the biphenyl scaffold. Subsequent functionalization, such as imine formation with benzaldehyde, generates derivatives like N-(5’-(tert-butyl)-[1,1':3',1''-terphenyl]-4'-yl)-1-phenylmethanimine (S9), demonstrating its utility as a synthetic intermediate .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2,4-dimethyl-6-phenylaniline

InChI

InChI=1S/C14H15N/c1-10-8-11(2)14(15)13(9-10)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3

InChI Key

MWSUWIDMVCZNPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC=CC=C2)N)C

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₄H₁₅N
  • Molecular Weight : 197.27 g/mol
  • Key Features : The electron-donating methyl groups enhance electron density on the biphenyl system, influencing reactivity and intermolecular interactions.

Comparison with Structural Analogs

Substituent Variations in Biphenyl Amines

The following table compares 3,5-Dimethyl-[1,1'-biphenyl]-2-amine with structurally related biphenyl amines:

Compound Name Substituents CAS Number Key Features Reference
This compound 3,5-Me₂ on Ring A; -NH₂ on Ring B 205517-02-8 Electron-rich; used in imine synthesis (e.g., S9) .
3'-Methyl-[1,1'-biphenyl]-2-amine -NH₂ on Ring A; 3'-Me on Ring B 73818-73-2 Altered steric hindrance; potential for regioselective reactions.
3,5-Difluoro-[1,1'-biphenyl]-2-amine 3,5-F₂ on Ring A; -NH₂ on Ring B Not Provided Electron-withdrawing F substituents; increased metabolic stability.
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine 3',4',5'-F₃ on Ring B; -NH₂ on Ring A 915416-45-4 High electronegativity; applications in fluorinated pharmaceuticals.
[1,1':3',1''-Terphenyl]-4'-amine Extended terphenyl system; -NH₂ 63344-48-9 Larger π-system; potential for organic electronics.

Key Observations :

  • Electronic Effects : Methyl groups (electron-donating) vs. fluorine (electron-withdrawing) significantly alter electronic properties. For example, 3,5-difluoro derivatives exhibit reduced electron density, making them less reactive in electrophilic substitutions compared to methylated analogs .
  • In contrast, 3'-methyl substitution (on the adjacent ring) offers less steric interference .

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